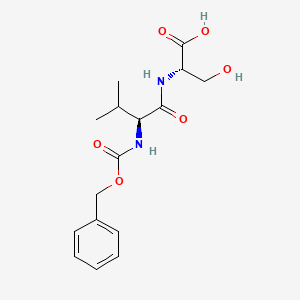

Z-Val-ser-OH

Vue d'ensemble

Description

Z-Val-ser-OH is a useful research compound. Its molecular formula is C16H22N2O6 and its molecular weight is 338.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Z-Val-ser-OH is a biochemical reagent used in proteomics research . It is primarily targeted towards serine proteases , a family of enzymes that degrade a wide range of proteins and play vital roles in a variety of biological processes .

Mode of Action

The mode of action of this compound involves interaction with its primary targets, the serine proteases. The mechanism of action of serine proteases involves several catalytic strategies that are common in enzymatic catalysis . The interaction of this compound with these enzymes results in changes to their activity, influencing the degradation of proteins.

Biochemical Pathways

The biochemical pathways affected by this compound are those involving serine proteases. These enzymes play a role in a variety of biological processes, including food digestion, intracellular protein recycling, blood clotting, inflammation, and apoptosis . By interacting with serine proteases, this compound can influence these pathways and their downstream effects.

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. It is known that the compound has a molecular weight of 33836

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with serine proteases. By influencing the activity of these enzymes, this compound can affect the degradation of proteins and the biological processes in which these enzymes are involved .

Analyse Biochimique

Biochemical Properties

Z-Val-ser-OH plays a significant role in biochemical reactions, particularly in the study of protease activity. It interacts with various enzymes, including serine proteases, which are crucial for numerous physiological processes. The compound acts as a substrate for these enzymes, allowing researchers to study enzyme kinetics and inhibition mechanisms . The interaction between this compound and serine proteases involves the formation of a covalent bond between the serine residue of the enzyme and the carbonyl carbon of the compound, leading to the cleavage of the peptide bond .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the activity of serine proteases, which play a critical role in cell signaling and apoptosis . By modulating the activity of these enzymes, this compound can impact cell proliferation, differentiation, and survival . Additionally, the compound may influence gene expression by altering the activity of transcription factors regulated by protease-mediated signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with serine proteases. The compound binds to the active site of the enzyme, forming a covalent bond with the serine residue. This interaction leads to the cleavage of the peptide bond in this compound, resulting in the release of the serine residue and the formation of a stable acyl-enzyme intermediate . This intermediate can then be hydrolyzed to regenerate the active enzyme and release the cleaved product . The binding interactions and enzyme inhibition properties of this compound make it a valuable tool for studying protease activity and regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can maintain its activity for several months when stored at appropriate temperatures . Degradation products may form over time, potentially affecting the compound’s efficacy and the outcomes of biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit serine protease activity without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys . Therefore, careful dosage optimization is essential when using this compound in animal studies to balance efficacy and safety .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to amino acid metabolism. The compound can be hydrolyzed by serine proteases to release valine and serine residues, which can then enter their respective metabolic pathways . Valine is primarily involved in carbohydrate metabolism, while serine plays a role in the synthesis of proteins, nucleotides, and phospholipids . The interaction of this compound with these metabolic pathways can influence metabolic flux and metabolite levels, potentially affecting cellular homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via amino acid transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can interact with intracellular proteins and enzymes, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and pharmacokinetics .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and lysosomes . The compound’s activity and function can be influenced by its subcellular localization, as it may interact with different proteins and enzymes in these compartments . For example, in the cytoplasm, this compound can interact with cytosolic serine proteases, while in lysosomes, it may be involved in the degradation of intracellular proteins . The subcellular localization of this compound is likely regulated by targeting signals and post-translational modifications that direct it to specific compartments .

Activité Biologique

Z-Val-ser-OH, also known as Z-Valine-Serine hydroxyl, is a peptide compound that has garnered attention for its diverse biological activities due to its constituent amino acids, valine and serine. This article explores its biological properties, synthesis methods, applications in research, and potential therapeutic implications.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a valine and a serine residue. The "Z" designation indicates that the amino group of the valine is protected by a benzyloxycarbonyl (Z) group, commonly used in peptide synthesis to prevent unwanted reactions during the coupling process. The compound has a linear formula of HOCH₂CH(NHCO₂CH₂C₆H₅)CO₂H and a molecular weight of approximately 239.22 g/mol .

Biological Activities

This compound exhibits several biological activities due to the essential roles of its constituent amino acids:

- Muscle Metabolism : Valine is an essential branched-chain amino acid involved in muscle metabolism and energy production, making this compound relevant in studies related to muscle growth and recovery .

- Protein Synthesis : Serine plays a crucial role in protein synthesis and cell signaling, contributing to this compound's potential in therapeutic applications .

- Enzyme Interactions : This compound can serve as a substrate for specific enzymes like serine proteases, allowing researchers to study enzyme activity and mechanisms .

Synthesis Methods

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS). The process includes:

- Initialization : Functionalization of the resin with a protected amino acid.

- Coupling : Coupling Z-Valine to the resin-bound serine using a coupling reagent.

- Deprotection : Removal of the Z protection group under acidic conditions.

- Cleavage : Cleaving the final product from the resin and purifying it .

Alternative methods such as liquid-phase synthesis or enzymatic synthesis using specific ligases are also utilized .

Applications in Research

This compound is employed in various research domains:

- Protein-Protein Interaction Studies : Researchers attach this peptide sequence to proteins of interest to analyze interactions, aiding the understanding of cellular processes .

- Therapeutic Investigations : The compound has been investigated for potential roles in anti-inflammatory and immunomodulatory effects, which could lead to new therapeutic applications .

Comparative Analysis with Similar Compounds

To understand this compound's unique properties, it is beneficial to compare it with similar peptides:

| Compound | Key Features | Unique Aspects |

|---|---|---|

| This compound | Valine and serine; protective Z group | Essential amino acids; muscle metabolism |

| Z-Leu-Ser-OH | Leucine and serine; protective Z group | Higher hydrophobicity; different metabolic effects |

| Z-Ile-Ser-OH | Isoleucine and serine; protective Z group | Known for muscle repair; differs in hydrophobicity |

| Z-Ala-Ser-OH | Alanine and serine; protective Z group | Smaller size impacts binding affinity |

This compound stands out due to its balance between hydrophobicity from valine and hydrophilicity from serine, making it particularly interesting for biochemical applications .

Case Studies and Research Findings

Recent studies have highlighted various biological effects associated with peptides similar to this compound:

- A study on alloferon analogues demonstrated pro-apoptotic actions on insect hemocytes, indicating potential applications in immunology and apoptosis research .

- Investigations into peptide interactions with muscle receptors provide insights into their efficacy as supplements for enhancing athletic performance .

Applications De Recherche Scientifique

Peptide Synthesis

Z-Val-Ser-OH is widely used in the synthesis of peptides. Its incorporation into peptide chains enhances stability and bioactivity. The following table summarizes its role in peptide synthesis:

| Application | Description |

|---|---|

| Protecting Group | The Z group protects the amino group, facilitating selective coupling reactions. |

| Building Block | Serves as a key building block for various therapeutic peptides. |

| Stability Enhancement | Improves the stability of synthesized peptides against enzymatic degradation. |

Pharmaceutical Applications

This compound has been explored for its potential in drug development, particularly in creating peptide-based therapeutics. Notable applications include:

- Therapeutic Peptides : this compound is used to create peptides that target specific biological pathways, enhancing their therapeutic efficacy .

- Drug Delivery Systems : Its properties allow incorporation into nanoparticles for targeted drug delivery, improving bioavailability and reducing side effects .

Case Studies

Several studies have demonstrated the efficacy of this compound in various applications:

- Study on Therapeutic Peptides : A research article highlighted how this compound was used to synthesize a peptide that showed improved pharmacokinetic properties compared to its non-protected counterpart. This study emphasized the importance of protecting groups in optimizing therapeutic peptides .

- Nanoparticle Development : Another study focused on polyphenol-containing nanoparticles where this compound was incorporated to enhance the stability and functionality of the nanoparticles for drug delivery applications .

Propriétés

IUPAC Name |

(2S)-3-hydroxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6/c1-10(2)13(14(20)17-12(8-19)15(21)22)18-16(23)24-9-11-6-4-3-5-7-11/h3-7,10,12-13,19H,8-9H2,1-2H3,(H,17,20)(H,18,23)(H,21,22)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPGEDJLONFGEL-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.